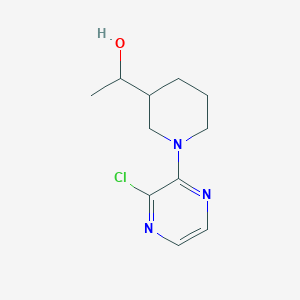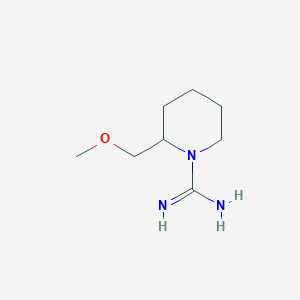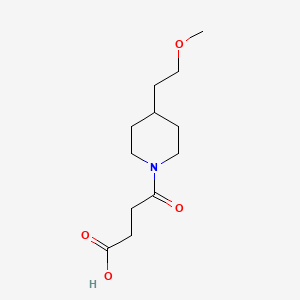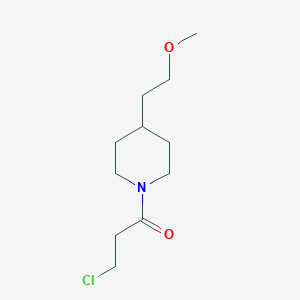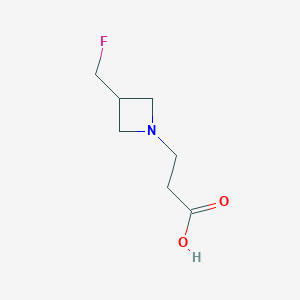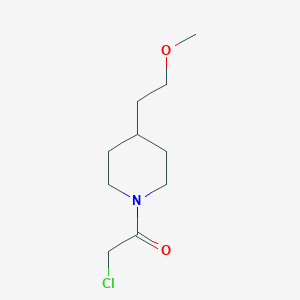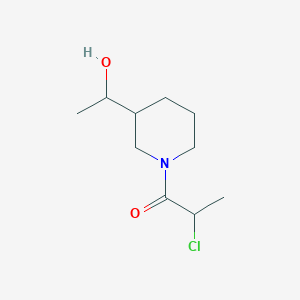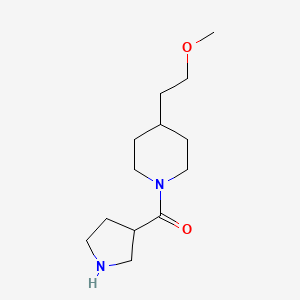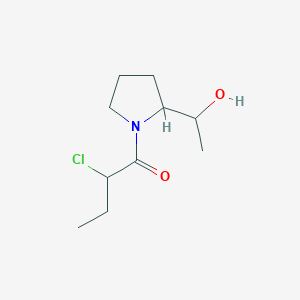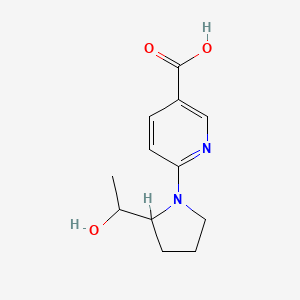![molecular formula C9H18N2O B1477057 3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-amine CAS No. 2098101-91-6](/img/structure/B1477057.png)
3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-amine
Descripción general
Descripción
Tetrahydrofuran (THF) and pyrrole are both heterocyclic compounds, which contain a ring structure with at least one atom that is not carbon. These types of compounds often have unique chemical properties and can be found in a variety of natural and synthetic materials .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. For example, the synthesis of a similar compound, tert-butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate, involves several steps .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The InChI code for a similar compound, tert-butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate, is 1S/C11H19NO3/c1-11(2,3)15-10(13)12-4-8-6-14-7-9(8)5-12/h8-9H,4-7H2,1-3H3 .Chemical Reactions Analysis
The reactivity of a compound is determined by its molecular structure. Compounds containing heteroatoms (atoms other than carbon and hydrogen) often exhibit unique reactivity. For example, pyrrole can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility can be predicted based on the compound’s structure. For example, a similar compound, tert-butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate, has a molecular weight of 213.28 .Aplicaciones Científicas De Investigación
Arylmethylidenefuranones Reactions
The study by Kamneva et al. (2018) systematizes data on the reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophiles. This research highlights the synthesis of a wide array of compounds, including amides, pyrrolones, and benzofurans, demonstrating the versatility of furan derivatives in organic synthesis. Such reactions underscore the importance of this compound in generating diverse chemical structures for potential pharmaceutical applications (Kamneva, Anis’kova, & Egorova, 2018).
Central Nervous System (CNS) Acting Drugs
Saganuwan (2017) identifies functional chemical groups, including those in heterocyclic compounds like pyrroles and furans, which could serve as leads for synthesizing novel CNS-acting drugs. This indicates the potential for compounds containing the "3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-amine" structure to impact the development of treatments for CNS disorders (Saganuwan, 2017).
Heterocycle Decomposition on Catalysts
Caldwell and Land (1997) explored the decomposition of heterocycles like furan on palladium surfaces, shedding light on the degradation mechanisms of nitrogen-containing compounds. This research can inform the development of catalytic processes for environmental remediation or the synthesis of industrially relevant chemicals, highlighting the relevance of furan derivatives in both environmental and synthetic chemistry (Caldwell & Land, 1997).
Agricultural and Pharmaceutical Applications
Nazarov et al. (2021) discuss the use of amino-1,2,4-triazoles, which share structural similarities with the compound of interest, in agriculture and medicine. This underscores the role of nitrogen-containing heterocycles in synthesizing compounds with antimicrobial and plant growth-regulating properties, demonstrating the broad applicability of such structures in creating valuable chemical products (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
3-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-2-1-3-11-4-8-6-12-7-9(8)5-11/h8-9H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSPFAGSWPOVOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




